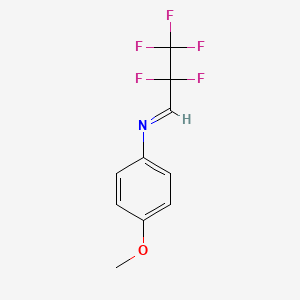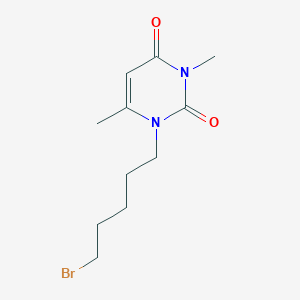![molecular formula C10H17NO2S B14264307 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one CAS No. 205173-21-3](/img/structure/B14264307.png)
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one is a spiro compound that features a unique structure combining a spirocyclic framework with functional groups that contribute to its reactivity and potential applications. This compound is of interest in various fields of scientific research due to its distinctive chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of ketones, such as cyclohexanone, with aromatic amines and mercaptoacetic acid in the presence of a suitable solvent like dry benzene. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is often achieved through column chromatography or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s reactivity makes it useful in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The compound may also inhibit enzymes involved in the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[4.5]decan-3-one: A structurally related compound with similar reactivity but lacking the hydroxyl and thia groups.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Another related compound with additional nitrogen atoms in the spirocyclic framework.
Uniqueness
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one is unique due to the presence of both hydroxyl and thia groups, which enhance its reactivity and potential biological activity. This combination of functional groups is not commonly found in other spirocyclic compounds, making it a valuable compound for further research and development.
Propiedades
Número CAS |
205173-21-3 |
|---|---|
Fórmula molecular |
C10H17NO2S |
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C10H17NO2S/c12-7-6-11-9(13)8-14-10(11)4-2-1-3-5-10/h12H,1-8H2 |
Clave InChI |
PYFRHVWIPXKAHD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)N(C(=O)CS2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


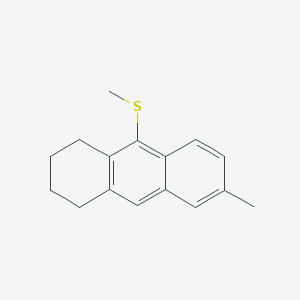
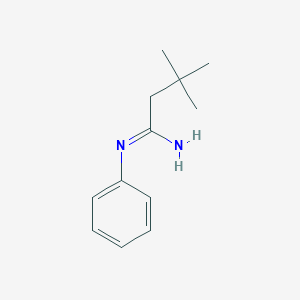

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
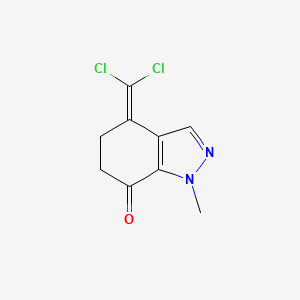
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)


![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
